(+/-)-Ambrisentan is a propanoic acid-based endothelin receptor antagonist (ERA), classified as a dual endothelin receptor antagonist due to its ability to block both endothelin receptor A (ETA) and endothelin receptor B (ETB). [] It is a synthetic molecule designed for research purposes, particularly in investigating the role of the endothelin system in various physiological and pathological processes.
Investigating the differential effects of selective versus dual endothelin receptor antagonism: This research aims to determine whether blocking only ETA or both ETA and ETB offers advantages in treating various conditions. []
Developing more potent and selective endothelin receptor antagonists: This research seeks to create compounds with improved efficacy and reduced side effects compared to existing ERAs. []
(+/-)-Ambrisentan is a synthetic compound primarily used in the treatment of pulmonary arterial hypertension. It is classified as an endothelin receptor antagonist, specifically targeting the endothelin-1 receptor, which plays a significant role in vascular tone and blood pressure regulation. The compound is available under the brand name Volibris and has been extensively studied for its efficacy and safety in clinical settings.
Ambrisentan is derived from the class of compounds known as endothelin receptor antagonists, which are designed to block the effects of endothelin, a potent vasoconstrictor. The compound is synthesized through various chemical processes, primarily starting from simpler organic molecules such as benzophenone.
The synthesis of (+/-)-Ambrisentan involves several complex steps:
The molecular structure of (+/-)-Ambrisentan can be represented by its chemical formula . Key structural features include:
Ambrisentan undergoes various chemical reactions during its synthesis:
The mechanism by which (+/-)-Ambrisentan exerts its therapeutic effects involves:
Ambrisentan's primary application is in the treatment of pulmonary arterial hypertension. It has shown efficacy in improving patient outcomes by:
(±)-Ambrisentan is a diphenylpropanoic acid derivative with the chemical name (2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid and molecular formula C₂₂H₂₂N₂O₄ (molecular weight: 378.43 g/mol) [4] [6]. Its core structure features:
Table 1: Key Structural Features of (±)-Ambrisentan
Component | Chemical Group | Role in Pharmacological Activity |
---|---|---|
Chiral center | S-configuration at C2 | Dictates receptor binding specificity |
Aromatic system | Diphenylmethane | Enhances lipophilicity & membrane penetration |
Heterocyclic moiety | 4,6-Dimethylpyrimidin-2-yl | Direct interaction with ETA subpocket |
Acidic function | Propanoic acid terminus | Ionic bonding with receptor residues |
Ambrisentan acts as a highly selective ETA receptor antagonist with ~4,000-fold greater affinity for ETA (IC₅₀ = 0.011 µM) versus ETB (IC₅₀ = 45 µM) [1] [6]. This selectivity arises from:
Table 2: Selectivity Profile of Ambrisentan for Endothelin Receptors
Parameter | ETA Receptor | ETB Receptor | Selectivity Ratio (ETA:ETB) |
---|---|---|---|
IC₅₀ (µM) | 0.011 | 45 | 1:4,090 |
Binding affinity (Ki) | 0.001 nM | 195 nM | 1:195,000 |
Biological effect | Inhibits vasoconstriction/proliferation | Preserves vasodilation/clearance | — |
Absorption
Distribution
Metabolism
Excretion
Table 3: Key Pharmacokinetic Parameters of Ambrisentan
Parameter | Value | Clinical Relevance |
---|---|---|
Cₘₐₓ (10 mg dose) | 1050 ng/mL | Rapid receptor saturation |
AUC₀–∞ | 2070 ng·h/mL | Linear kinetics over 5–15 mg range |
tₘₐₓ | 2 hours | Predictable absorption window |
t₁/₂ | 15 hours | Suitable for QD dosing |
Clearance | 38 mL/min (healthy); 19 mL/min (PAH) | Reduced clearance in disease state |
Receptor Interactions
Downstream Signaling Effects
Functional Correlates
Table 4: Accepted Nomenclature for (±)-Ambrisentan
Chemical Designation | Source |
---|---|
(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid | IUPAC Name [4] [6] |
(±)-Ambrisentan | Racemic mixture |
Ambrisentan (S-enantiomer) | Pharmacologically active form [6] |
BSF 208075 | Developmental code [6] |
GSK-1325760A | Manufacturer code [6] |
Letairis®, Volibris®, Pulmonext® | Brand names [4] [6] |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8